Synthesis and characterization of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Synthesis and characterization of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. The pyridopyrimidine scaffold is a core component of numerous biologically active molecules, demonstrating a wide range of therapeutic potential, including anticancer and enzyme inhibitory activities.[1][2][3] This document outlines a detailed, field-proven approach, from the synthesis of the key precursor, 2-amino-6-methylnicotinic acid, to its subsequent cyclization and the rigorous characterization of the final product. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can understand the causality behind the experimental choices.
Introduction and Strategic Overview
The fusion of pyridine and pyrimidine rings creates a class of compounds known as pyridopyrimidines. These scaffolds are privileged structures in drug discovery, with different isomers exhibiting unique pharmacological profiles.[4][5] The target of this guide, 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, is an isomer distinguished by the specific arrangement of nitrogen atoms in its fused ring system. Its synthesis is most logically approached by constructing the pyrimidine ring onto a pre-functionalized pyridine core.
Our strategic approach, detailed below, relies on a two-stage synthesis. First, the preparation of the key intermediate, 2-amino-6-methylnicotinic acid, is addressed. This intermediate possesses the necessary ortho-amino-carboxy functionality required for the subsequent ring closure. The second stage involves the cyclization of this intermediate with urea, a classical and efficient method for forming the uracil-like pyrimidine-2,4-dione ring.
Retrosynthetic Analysis
The logical disconnection of the target molecule points to 2-amino-6-methylnicotinic acid and a urea equivalent as the immediate precursors. The aminonicotinic acid itself can be synthesized from a more readily available starting material, 2-chloro-3-cyano-6-methylpyridine, as established in patent literature.[6]
Caption: Retrosynthetic pathway for the target compound.
Synthesis of Key Intermediate: 2-Amino-6-methylnicotinic Acid
The synthesis of this crucial precursor is adapted from established industrial methods, which involve a two-step process starting from 2-chloro-3-cyano-6-methylpyridine: amination followed by hydrolysis.[6]
Protocol 2.1: Step 1 - Synthesis of 2-Amino-3-cyano-6-methylpyridine
Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the cyano and ring nitrogen groups activates the C2 position for attack by ammonia, displacing the chloride leaving group. The reaction is performed under pressure to maintain ammonia in the liquid phase at the required temperature, thereby increasing reactant concentration and reaction rate.
Methodology:
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Reactor Setup: A high-pressure stainless-steel autoclave is charged with 2-chloro-3-cyano-6-methylpyridine (1.0 eq) and aqueous ammonia (28-30%, 10-15 eq).
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Reaction Conditions: The reactor is sealed and heated to 120-140 °C. The internal pressure will rise; ensure all safety protocols for high-pressure reactions are followed. The reaction is stirred magnetically or mechanically for 12-18 hours.
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Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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Work-up: After cooling the reactor to ambient temperature, the pressure is carefully vented in a fume hood. The resulting suspension is filtered, and the collected solid is washed with cold water (2 x 50 mL) to remove excess ammonia and ammonium salts.
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Purification: The crude solid is dried under vacuum to yield 2-amino-3-cyano-6-methylpyridine, which is typically of sufficient purity for the next step. Recrystallization from an ethanol/water mixture can be performed if necessary.
Protocol 2.2: Step 2 - Hydrolysis to 2-Amino-6-methylnicotinic Acid
Rationale: This step achieves the complete hydrolysis of the nitrile (cyano) group to a carboxylic acid under basic conditions. The use of a strong base like sodium hydroxide and elevated temperatures facilitates the saponification of the intermediate amide to the carboxylate salt. Subsequent acidification protonates the carboxylate and the amino group, leading to the precipitation of the zwitterionic product at its isoelectric point.
Methodology:
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Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 2-amino-3-cyano-6-methylpyridine (1.0 eq) and a 6M aqueous solution of sodium hydroxide (10 eq).
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Reaction Conditions: The mixture is heated to reflux (approx. 110-120 °C) with vigorous stirring. The reaction is maintained at reflux for 24-48 hours. Ammonia gas will be evolved and should be vented safely.
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Monitoring: The reaction can be monitored by the cessation of ammonia evolution and by HPLC analysis to confirm the disappearance of the starting material.
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Work-up and Isolation: The reaction mixture is cooled in an ice bath. Concentrated hydrochloric acid (HCl) is added dropwise with stirring to neutralize the solution. The pH is carefully adjusted to ~3-4, which is the isoelectric point for this amino acid, causing the product to precipitate.
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Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold ethanol. The product is dried in a vacuum oven at 60 °C to yield pure 2-amino-6-methylnicotinic acid.
Synthesis of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Protocol 3.1: Cyclization via Urea Melt
Rationale: This is a classical and direct method for forming the pyrimidine-2,4-dione ring from an ortho-amino-carboxylic acid.[7] At elevated temperatures, urea decomposes to generate isocyanic acid (HNCO) in situ. The amino group of the nicotinic acid attacks the isocyanic acid. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the carboxylate group, followed by dehydration, to form the stable fused heterocyclic ring system. The high temperature is necessary to overcome the activation energy for both urea decomposition and the cyclization-dehydration cascade.
Methodology:
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Reagent Preparation: 2-amino-6-methylnicotinic acid (1.0 eq) and urea (10-20 eq) are thoroughly ground together in a mortar and pestle to ensure intimate mixing.
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Reaction Setup: The solid mixture is placed in a round-bottom flask equipped with an air condenser or a distillation setup to allow for the removal of volatile byproducts (ammonia, water).
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Reaction Conditions: The flask is heated in a sand bath or a suitable high-temperature oil bath. The temperature is gradually raised to 180-200 °C. The mixture will melt, and vigorous evolution of ammonia gas will be observed.
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Execution: The reaction is maintained at this temperature for 2-4 hours, or until the gas evolution subsides and the melt solidifies.
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Work-up: The flask is cooled to room temperature. The solid reaction mass is treated with a hot 1M sodium hydroxide solution to dissolve the product and unreacted starting material, leaving behind insoluble byproducts like melamine.
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Purification: a. The hot alkaline solution is filtered to remove insoluble materials. b. The filtrate is cooled and acidified with concentrated HCl to a pH of ~2-3. c. The resulting precipitate is collected by vacuum filtration. d. The crude product is washed with cold water and then recrystallized from a suitable solvent, such as glacial acetic acid or a dimethylformamide (DMF)/water mixture, to afford pure 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Characterization and Data Analysis
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Workflow for product purification and characterization.
Expected Analytical Data
The following tables summarize the predicted data based on the structure of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and spectroscopic data from related pyridopyrimidine structures.[8][9]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |
|---|---|---|---|---|
| ~11.5 | Broad Singlet | 1H | NH -1 | Exchangeable with D₂O. Hydrogen-bonded amide proton. |
| ~11.2 | Broad Singlet | 1H | NH -3 | Exchangeable with D₂O. Hydrogen-bonded amide proton. |
| ~8.3 | Doublet | 1H | Ar-H (H-5) | Coupled to H-7 (meta-coupling, J ≈ 2-3 Hz). |
| ~7.5 | Doublet | 1H | Ar-H (H-7) | Coupled to H-5 (meta-coupling, J ≈ 2-3 Hz). |
| ~2.4 | Singlet | 3H | -CH ₃ | Aromatic methyl group, singlet. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |
|---|---|---|
| ~162 | C =O (C-4) | Carbonyl carbon deshielded by adjacent nitrogens. |
| ~151 | C =O (C-2) | Carbonyl carbon deshielded by adjacent nitrogens. |
| ~155 | Quaternary C (C-8a) | Bridgehead carbon of the pyridine ring. |
| ~148 | Quaternary C (C-6) | Carbon bearing the methyl group. |
| ~145 | Quaternary C (C-4a) | Bridgehead carbon between the rings. |
| ~138 | Ar-C H (C-5) | Aromatic methine carbon. |
| ~118 | Ar-C H (C-7) | Aromatic methine carbon. |
| ~18 | -C H₃ | Methyl group carbon. |
Table 3: Predicted FT-IR and HRMS Data
| Technique | Expected Value / Observation | Assignment |
|---|---|---|
| FT-IR (cm⁻¹) | 3200-3000 (broad) | N-H stretching (amide) |
| ~1710 (strong) | C=O stretching (asymmetric) | |
| ~1660 (strong) | C=O stretching (symmetric) | |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| HRMS (ESI+) | m/z [M+H]⁺ = 178.0615 | Calculated for C₈H₈N₃O₂⁺ |
Conclusion and Field Insights
This guide presents a detailed and chemically sound pathway for the synthesis and characterization of 6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. While the pyrido[2,3-d]pyrimidine isomer is more prevalent in current literature, the [3,2-d] scaffold represents a valuable yet underexplored area for drug discovery. The proposed synthesis is rooted in fundamental principles of heterocyclic chemistry, utilizing a robust cyclization strategy that offers a high probability of success. The provided protocols are designed to be self-validating through rigorous in-process monitoring and comprehensive final-product characterization. Researchers and professionals in drug development can utilize this guide as a foundational blueprint for accessing this promising class of molecules and exploring their therapeutic potential.
References
-
El-Sayed, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2036-2053. Available at: [Link]
-
Abdelgawad, M. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4684-4697. Available at: [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12645-12659. Available at: [Link]
-
Dalwadi, P., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1201-1205. Available at: [Link]
-
Dalwadi, P., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed, National Library of Medicine. Available at: [Link]
-
Assy, M. G., & Mohamed, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850. Available at: [Link]
- Google Patents. (2015). CN104513197A - 2-aminonicotinic acid synthetic method.
-
Demange, L., et al. (2005). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. PubMed, National Library of Medicine. Available at: [Link]
-
Kaur, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(12), 7943-7977. Available at: [Link]
- Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
Cechova, A., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed, National Library of Medicine. Available at: [Link]
-
Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Available at: [Link]
-
Demange, L., et al. (2005). Cyclization of Peptides through a Urea Bond: Application to the Arg‐Gly‐Asp Tripeptide. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]
-
Kaur, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
-
Abdelgawad, M. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Available at: [Link]
-
Kujawska, M., et al. (2018). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Available at: [Link]
-
Sadowski, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link]
-
Da-Ano, R., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Available at: [Link]
-
Taylor & Francis Online. (2023). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Available at: [Link]
-
SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]
-
Gimalova, F. A., et al. (2018). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]
- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
-
PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. National Institutes of Health. Available at: [Link]
-
Journal of Organic Chemistry. (1979). Pyridopyrimidines. 6. Nucleophilic Substitutions in the Pyrido[2,3-d]pyrimidine Series1. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Available at: [Link]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 7. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
